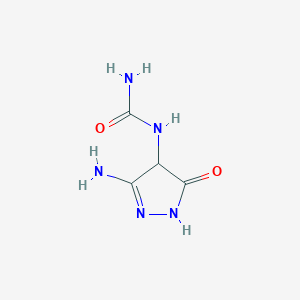
1-(3-Imino-5-oxopyrazolidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Imino-5-oxopyrazolidin-4-yl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The imino and urea functional groups further contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Imino-5-oxopyrazolidin-4-yl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with isocyanates or carbamates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Imino-5-oxopyrazolidin-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group, potentially leading to the formation of amine derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
1-(3-Imino-5-oxopyrazolidin-4-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Imino-5-oxopyrazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-5-oxopyrazolidin-4-yl)urea: This compound is similar in structure but has an amino group instead of an imino group.
1,2-Diaryl-3-oxopyrazolidin-4-carboxamides: These compounds share the pyrazolidinone core but have different substituents, leading to varied biological activities.
Uniqueness
1-(3-Imino-5-oxopyrazolidin-4-yl)urea is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its demonstrated biological activity make it a valuable compound in scientific research.
Properties
Molecular Formula |
C4H7N5O2 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)urea |
InChI |
InChI=1S/C4H7N5O2/c5-2-1(7-4(6)11)3(10)9-8-2/h1H,(H2,5,8)(H,9,10)(H3,6,7,11) |
InChI Key |
SHJPQLTWAGSUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NNC1=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


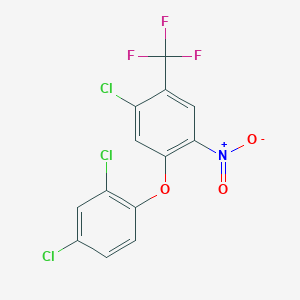
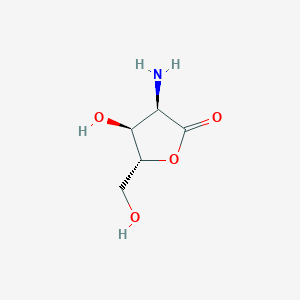

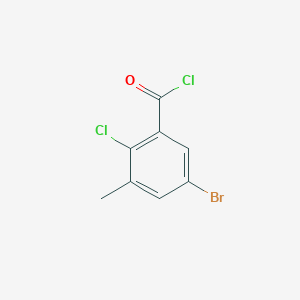


![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
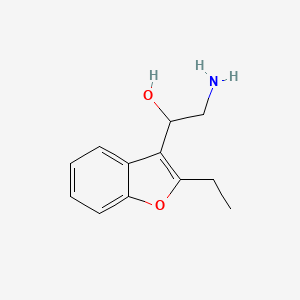

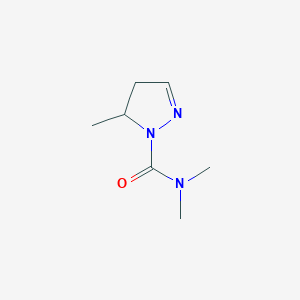
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)


![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)
